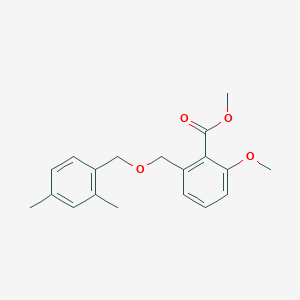

2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester

CAS No.: 1171923-89-9

Cat. No.: VC11711919

Molecular Formula: C19H22O4

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171923-89-9 |

|---|---|

| Molecular Formula | C19H22O4 |

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | methyl 2-[(2,4-dimethylphenyl)methoxymethyl]-6-methoxybenzoate |

| Standard InChI | InChI=1S/C19H22O4/c1-13-8-9-15(14(2)10-13)11-23-12-16-6-5-7-17(21-3)18(16)19(20)22-4/h5-10H,11-12H2,1-4H3 |

| Standard InChI Key | ULIVSMQQJQQHAL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)COCC2=C(C(=CC=C2)OC)C(=O)OC)C |

| Canonical SMILES | CC1=CC(=C(C=C1)COCC2=C(C(=CC=C2)OC)C(=O)OC)C |

Introduction

2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C19H22O4 and a molecular weight of 314.38 g/mol . It is a derivative of benzoic acid, featuring a dimethylbenzyloxy group and a methoxy group attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and potential applications.

Synthesis and Preparation

The synthesis of 2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester typically involves the reaction of 2,4-dimethylbenzyl alcohol with 6-methoxybenzoic acid or its derivatives under appropriate conditions. The exact synthetic route may vary depending on the desired yield and purity, often involving esterification reactions followed by purification techniques such as recrystallization or chromatography.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including:

-

Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

-

Substitution Reactions: The methyl groups on the benzyl ring can potentially undergo substitution reactions under specific conditions.

-

Oxidation and Reduction: The benzyloxy group can be oxidized or reduced to form different derivatives.

Potential Applications

-

Chemistry: Used as a building block for synthesizing more complex molecules.

-

Biology: Investigated for potential biological activities, such as antimicrobial or anti-inflammatory properties.

-

Medicine: Explored for its potential use in drug development as a precursor for active pharmaceutical ingredients.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume